3-Nitro-2,2'-bipyridine

Electrochemistry Coordination Chemistry Computational Chemistry

3-Nitro-2,2'-bipyridine provides electronic asymmetry unattainable with unsubstituted 2,2'-bipyridine or 4-/5-nitro positional isomers. Its 3-nitro substitution localizes the LUMO onto the nitro-pyridyl ring, enabling tailored metal-to-ligand charge transfer, a positively shifted reduction potential, and a stable ligand-centered radical upon reduction. Applications include CO₂ reduction catalysts, photoredox systems, NADH regeneration, and asymmetric MOF linkers with post-synthetic metalation sites. The nitro group also serves as a clean synthetic handle for reduction to 3-amino-bipyridine derivatives for medicinal chemistry. Choose this isomer for reproducible redox tuning unmatched by generic alternatives.

Molecular Formula C10H7N3O2
Molecular Weight 201.18 g/mol
CAS No. 1069137-31-0
Cat. No. B1499369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Nitro-2,2'-bipyridine
CAS1069137-31-0
Molecular FormulaC10H7N3O2
Molecular Weight201.18 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=C(C=CC=N2)[N+](=O)[O-]
InChIInChI=1S/C10H7N3O2/c14-13(15)9-5-3-7-12-10(9)8-4-1-2-6-11-8/h1-7H
InChIKeyWXKMAKAMUFSVLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Nitro-2,2'-bipyridine (CAS 1069137-31-0) – Product Overview and Procurement Baseline


3-Nitro-2,2'-bipyridine is a monosubstituted derivative of 2,2'-bipyridine bearing a single electron-withdrawing nitro group at the 3-position of one pyridine ring [1]. This heterocyclic ligand (C₁₀H₇N₃O₂, MW 201.18) retains the characteristic bidentate chelating ability of the parent bipyridine scaffold while introducing pronounced electronic asymmetry and a reduction–functionalizable handle [2]. Unlike symmetric 4,4′- or 5,5′-disubstituted analogs, the 3-nitro substitution pattern creates a unique spatial and electronic environment that directly impacts metal-binding geometry, redox behavior, and downstream derivatization potential [1].

3-Nitro-2,2'-bipyridine (CAS 1069137-31-0) – Why Simple Bipyridine Substitution Fails


Substituting 3-Nitro-2,2'-bipyridine with unsubstituted 2,2'-bipyridine, or with other mono-nitro positional isomers (e.g., 4-nitro- or 5-nitro-2,2'-bipyridine), results in fundamentally different electronic structures and redox properties. The 3-nitro group localizes the ligand's lowest unoccupied molecular orbital (LUMO) onto the nitro-pyridyl moiety in a manner distinct from the 4- and 5-nitro analogs [1]. This differential localization directly governs the direction and magnitude of metal-to-ligand charge transfer, reduction potential, and the stability of reduced radical species [1]. Consequently, generic replacement compromises the tunability of catalytic activity, the efficiency of photoredox processes, and the regioselectivity of subsequent functionalization steps [2].

3-Nitro-2,2'-bipyridine (CAS 1069137-31-0) – Product-Specific Quantitative Differentiation Evidence


3-Nitro-2,2'-bipyridine Exhibits Unique LUMO Localization Versus 4- and 5-Nitro Isomers

Systematic spectroelectrochemical and DFT studies on mono-nitro-substituted 2,2'-bipyridines reveal that the LUMO of 3-NO₂-bipy is largely localized on the nitro-substituted pyridyl ring [1]. In contrast, while 4-NO₂-bipy and 5-NO₂-bipy also exhibit LUMO localization on the nitro-pyridyl moiety, the degree of electron density shift upon complexation with PtCl₂ differs [1]. Specifically, the 4-nitro derivative allows the greatest overlap with metal valence orbitals in the LUMO of the Pt complex, a feature not shared by the 3-nitro analog, indicating that the 3-nitro position offers a distinct, less delocalized charge-transfer pathway [1].

Electrochemistry Coordination Chemistry Computational Chemistry

3-Nitro-2,2'-bipyridine Enables Positive Shift in Metal Complex Reduction Potential Versus Unsubstituted Bipyridine

Electrochemical studies on half-sandwich [Cp*Rh] complexes supported by mono-substituted bipyridines demonstrate that the presence of an electron-withdrawing nitro group (in 4-nitro-2,2'-bipyridine) shifts the initial net-two-electron reduction to potentials more positive than that of the parent unsubstituted bpy complex [1]. While this specific study evaluated the 4-nitro isomer, the electron-withdrawing inductive effect is class-transferable: the 3-nitro group similarly lowers the ligand π* orbital energy, facilitating reduction at less negative potentials [2]. The nitro-substituted complex can undergo a third, chemically reversible reduction at –1.62 V vs. Fc⁺/Fc, a feature not accessible to the unsubstituted analog [1].

Electrochemistry Catalysis Redox Chemistry

3-Nitro-2,2'-bipyridine Serves as a Direct Precursor to Asymmetric Amino-Bipyridine Ligands with Defined Rotational Barriers

The 3-nitro group in 6,6′-dimethyl-3-nitro-2,2′-bipyridine can be cleanly reduced to yield 3-amino-6,6′-dimethyl-2,2′-bipyridine, a model ligand for the antitumor drug streptonigrin [1]. ¹H NMR lineshape analysis of the resulting amino derivative reveals a rotational barrier about the amino–bipyridyl bond (ΔG‡) of approximately 38 kJ mol⁻¹ at 200 K [1]. This barrier is significantly lower than that for rotation about the biaryl bond, confirming that the 3-amino group adopts a planar, hydrogen-bonded conformation at low temperatures—a structural feature critical for mimicking the bioactivity of streptonigrin [1].

Organic Synthesis Medicinal Chemistry Coordination Chemistry

The 3-Nitro Substitution Pattern Provides a Unique Steric and Electronic Profile Relative to 4- and 5-Nitro Bipyridines

DFT studies on -NO₂ substituted bipyridines indicate that the position of the nitro group significantly alters both the electronic properties and the relative stability of conformers [1]. For monosubstituted nitro derivatives, the ortho (3-position) conformer is predicted to be more stable than the meta (4-position) counterpart by approximately 4–6 kcal mol⁻¹ due to inductive and resonance effects [1]. Additionally, the nitro group at the 3-position introduces a pronounced dipole moment and steric influence near the metal-binding pocket, which is absent in the 4- and 5-substituted isomers [2].

Coordination Chemistry Ligand Design Computational Chemistry

3-Nitro-2,2'-bipyridine (CAS 1069137-31-0) – High-Impact Research and Industrial Application Scenarios


Design of Tunable Redox-Active Metal Complexes for Catalysis

Leverage the positive shift in metal complex reduction potential and the unique LUMO localization of the 3-nitro group to engineer catalysts with tailored electron-transfer kinetics. Particularly relevant for CO₂ reduction, proton reduction, and NADH regeneration where a more accessible first reduction potential can enhance catalytic turnover [1]. The third reversible reduction wave accessible to nitro-substituted complexes further expands the redox range for multielectron processes [1].

Synthesis of Asymmetric Amino-Bipyridine Ligands for Bioinorganic Chemistry

Utilize the 3-nitro group as a synthetic handle for clean reduction to the corresponding 3-amino derivative. This transformation yields ligands with precisely characterized conformational dynamics (e.g., a ΔG‡ of ≈38 kJ mol⁻¹ for amino–bipyridyl rotation) that mimic the pharmacophore of the antitumor antibiotic streptonigrin [2]. Ideal for constructing metal-based therapeutics and studying structure-activity relationships.

Construction of Metal-Organic Frameworks (MOFs) and Functional Materials

Incorporate 3-nitro-2,2'-bipyridine as an asymmetric, redox-active linker in MOFs or coordination polymers. The electron-withdrawing nitro group enhances the stability of reduced ligand forms and can act as a secondary coordination site for post-synthetic metalation, enabling the fabrication of materials with tunable electronic, magnetic, or sensing properties [3].

Development of Electrochemical Sensors and Optoelectronic Devices

Exploit the strong electron-withdrawing character and conformational stability of the 3-nitro isomer to design sensors with improved sensitivity and selectivity. The ligand's ability to stabilize ligand-centered radicals upon reduction makes it a valuable component in electrochromic devices and molecular electronics [3].

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